molecular formula C7H6N2 B185307 2-Cyano-3-methylpyridine CAS No. 20970-75-6

2-Cyano-3-methylpyridine

Cat. No.: B185307
CAS No.: 20970-75-6
M. Wt: 118.14 g/mol
InChI Key: WBXZCDIZXWDPBL-UHFFFAOYSA-N
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Description

2-Cyano-3-methylpyridine is an organic compound with the molecular formula C₇H₆N₂. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to the pyridine ring. This compound appears as white crystals and is known for its slight solubility in chloroform and methanol . It is used as an intermediate in the synthesis of various pharmaceuticals, including omeprazole, buflomedil, and loratadine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-methylpyridine typically involves the following steps :

    Starting Material: 3-Methylpyridine is used as the starting material.

    Activation: Phosphorus pentoxide is added to the reaction mixture under stirring conditions.

    Nitration: Concentrated nitric acid is slowly added to the cooled solution, maintaining the temperature below 10°C.

    Cyanation: The reaction mixture is then added to a solution of sodium cyanide and caustic soda, followed by extraction with dichloromethane to obtain the final product.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized to reduce costs and environmental impact by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

2-Cyano-3-methylpyridine serves as a critical intermediate in the synthesis of several pharmaceutical agents, particularly those targeting neurological disorders and antihistamines.

Key Pharmaceutical Uses:

  • Antihistamines: It is utilized in the production of antihistamines such as loratadine and rupatadine, which are commonly used to treat allergic reactions.
  • Neurological Disorders: The compound is involved in synthesizing drugs aimed at treating conditions like depression and anxiety.
Pharmaceutical Compound Application
LoratadineAntihistamine
RupatadineAntihistamine
OmeprazoleGastroesophageal reflux disease

Agrochemical Applications

In agriculture, this compound is employed in developing various agrochemicals, including pesticides and herbicides. Its role enhances crop protection and improves yield.

Agrochemical Uses:

  • Pesticides: The compound is integral to formulating pesticides that target specific pests while being less harmful to beneficial insects.
  • Herbicides: It contributes to the creation of herbicides that effectively control weed growth without damaging crops.

Organic Synthesis

The compound is extensively used in organic synthesis due to its reactivity, allowing researchers to construct complex molecular structures.

Applications in Organic Synthesis:

  • Building Block for Complex Molecules: It acts as a precursor for synthesizing various heterocyclic compounds.
  • Material Science: Its derivatives are explored for applications in material science, including polymers and coatings.

Analytical Chemistry

This compound finds application in analytical chemistry for detecting and quantifying nitrogen-containing compounds. This capability aids environmental monitoring efforts.

Analytical Methods:

  • Used in chromatographic techniques for analyzing environmental samples.
  • Serves as a standard reference material for calibrating analytical instruments.

Coordination Chemistry

In coordination chemistry, this compound functions as a ligand, facilitating the formation of metal complexes utilized in catalysis and materials development.

Ligand Applications:

  • Forms stable complexes with transition metals, enhancing catalytic activity.
  • Used in synthesizing new materials with tailored properties for specific applications.

Case Study 1: Synthesis Process at Corden Pharma

A notable incident during the manufacturing process of this compound at Corden Pharma highlighted the importance of safety protocols. A runaway reaction occurred due to an omission of acetone in the reaction mixture, leading to severe consequences, including injuries and significant damage to the facility . This incident underscores the need for rigorous process safety management systems when handling reactive chemicals.

Case Study 2: Market Trends

The market for this compound has shown promising growth, with projections indicating an increase from USD xx.x billion in 2023 to USD xx.x billion by 2031 . This growth reflects its expanding applications across pharmaceuticals and agrochemicals, highlighting its relevance in contemporary chemical research and industry.

Mechanism of Action

The mechanism of action of 2-Cyano-3-methylpyridine is primarily related to its ability to act as a precursor in various chemical reactions. It can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

    2-Cyano-3-nitropyridine: Similar structure but with a nitro group instead of a methyl group.

    3-Methylpyridine-2-carbonitrile: Another derivative with a different substitution pattern.

    2-Cyano-4-methylpyridine: Similar but with the methyl group at a different position.

Uniqueness: 2-Cyano-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its solubility in organic solvents and its role as an intermediate in pharmaceutical synthesis make it particularly valuable .

Biological Activity

2-Cyano-3-methylpyridine (CMP) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of CMP, supported by relevant research findings and case studies.

This compound is an organic compound characterized by a pyridine ring with a cyano group at the 2-position and a methyl group at the 3-position. Its molecular formula is C7H6N2C_7H_6N_2, and it exhibits significant reactivity due to the presence of the cyano group, which can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions .

Anticancer Properties

Research indicates that CMP and its derivatives possess notable anticancer activities. A study evaluated various 3-cyano-2-substituted pyridines, including CMP, for their ability to induce apoptosis in cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values as low as 2 μM against the MCF-7 breast cancer cell line, indicating potent cytotoxic effects . The mechanism involved the activation of apoptotic pathways, characterized by increased expression of pro-apoptotic proteins such as p53 and Bax, along with decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

CMP has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

The biological activity of CMP can be attributed to its interaction with specific molecular targets within cells:

  • Apoptosis Induction : CMP derivatives have been shown to activate caspases and induce mitochondrial pathways leading to apoptosis. This includes the release of cytochrome c from mitochondria, which is crucial for the activation of downstream apoptotic signaling .
  • Enzyme Interaction : Similar compounds have been reported to interact with enzymes such as collagenase 3 and stromelysin-1, which play roles in cancer progression and metastasis .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A series of experiments conducted on various cancer cell lines demonstrated that CMP derivatives not only inhibited cell growth but also altered cell cycle progression. For instance, compound 9a significantly arrested MCF-7 cells in the G1 phase while promoting apoptosis through caspase activation .
  • Antimicrobial Testing : In another study, CMP was tested against clinical isolates of bacteria, showing significant inhibition zones in disk diffusion assays. These results suggest that CMP could serve as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeCompoundTarget Cell Line/OrganismIC50 Value (μM)Mechanism of Action
AnticancerCMP Derivative 9aMCF-72Induces apoptosis via mitochondrial pathway
AntimicrobialCMPVarious BacteriaN/ADisruption of cell membrane and enzyme inhibition

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-Cyano-3-methylpyridine, and what reaction parameters critically influence yield?

  • Methodological Answer : The synthesis of this compound often involves nucleophilic substitution or cyanation reactions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 80–100°C) to balance reaction rate and side-product formation.
  • Catalysts : Use of transition metal catalysts (e.g., CuCN) to enhance cyano group incorporation .
  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile improve solubility and reaction efficiency .
  • Safety : Incorporate inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
    • Reference : Evidence from multi-step syntheses highlights the role of NaOH in dichloromethane for deprotonation and intermediate stabilization .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyano group positioning and methyl substitution patterns. Compare chemical shifts with NIST reference data for validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 118.05 for C₇H₆N₂) .
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
    • Reference : Detailed characterization protocols, including spectral interpretation criteria, are outlined in supplemental experimental data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and store in sealed containers for hazardous waste disposal .
    • Reference : Safety data sheets emphasize avoiding dust formation and immediate rinsing for skin/eye exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Parameter Screening : Design a factorial experiment to test variables like temperature, solvent polarity, and catalyst loading.
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
  • Byproduct Analysis : Use GC-MS to detect intermediates (e.g., unreacted 3-methylpyridine) and adjust stoichiometry .
    • Reference : Evidence from analogous pyridine syntheses suggests that reducing reaction time via microwave-assisted heating can suppress decomposition .

Q. How should contradictory data regarding the stability of this compound under acidic conditions be analyzed?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (pH, temperature) to isolate variables.
  • Degradation Pathway Mapping : Use LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives) and propose mechanisms .
  • Computational Modeling : DFT calculations to compare energy barriers for cyano group hydrolysis under varying pH .
    • Reference : Discrepancies in stability may arise from trace impurities; rigorous purification (e.g., recrystallization) is advised .

Q. What computational methods can predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity of the cyano group .
  • Transition State Modeling : Use software like Gaussian or ORCA to simulate [3+2] cycloaddition pathways with nitrile oxides .
  • Solvent Effects : Apply COSMO-RS models to evaluate solvent polarity impacts on reaction activation energy .
    • Reference : Theoretical studies on analogous azoniaallenium systems validate FMO-based reactivity predictions .

Q. What strategies resolve discrepancies in reported biological activity data of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups) on antimicrobial potency .
  • Bioassay Standardization : Use reference strains (e.g., E. coli ATCC 25922) and consistent MIC protocols .
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends in cytotoxicity or efficacy .
    • Reference : Substituting the methyl group with benzyl in derivatives alters steric hindrance, impacting bacterial target binding .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
  • Experimental Design : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to formulate hypothesis-driven research questions .
  • Safety Compliance : Adhere to WGK 3 regulations for aquatic toxicity mitigation when disposing of waste .

Properties

IUPAC Name

3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXZCDIZXWDPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943262
Record name 3-Methyl-2-pyridinecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20970-75-6
Record name 3-Methyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20970-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-pyridinecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

It has been reported by Fife et al , Heterocycles 22:1121-4(1984) that 3-methyl-1-methoxypyridinium methylsulfate reacted with cyanide ion to give 3-methyl-2-cyanopyridine and "high percentages" of the 4-cyanopyridine isomer. In Table 1 on page 1122, Fife et al. reported that the 4 cyano compound was obtained in 69% yield and 3-methyl2-cyanopyridine was obtained in 24% yield.
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-1-methoxypyridinium methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 11.53 g (120 mmol) of 2-pyrimidone and 12.14 g (120 mmol) of triethylamine were dissolved in 50 ml of ethanol, and 11.23 g (110 mmol) of acetic anhydride was added dropwise thereto at 70° C. spending 1 hour. The reaction solution was cooled to room temperature and mixed with 8.31 g (100 mmol) of 2-oxobutyronitrile and 30.43 g (400 mmol) of ammonium acetate, and the resulting reaction solution was allowed to undergo the reaction at 80° C. for 4 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 100 g (600 mmol) of 25% sodium hydroxide aqueous solution and then extracted twice with 40 ml of toluene. By concentrating the organic layer, 7.92 g (yield 67.1%) of the title compound was obtained (purity 99.1%, melting point 85-86° C.).
Quantity
11.53 g
Type
reactant
Reaction Step One
Quantity
12.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step Two
Quantity
8.31 g
Type
reactant
Reaction Step Three
Quantity
30.43 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Yield
67.1%

Retrosynthesis Analysis

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